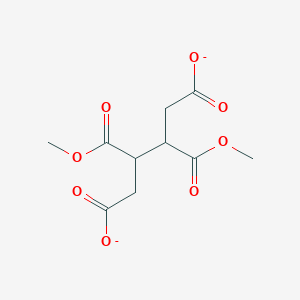
2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry and potential utility in synthetic chemistry, particularly in the preparation of asymmetric catalysts and natural product synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate typically involves the oxidative homocoupling of (4S)-isopropyl-3-propionyl-2-oxazolidinone. The process begins with the preparation of (4S)-isopropyl-3-propionyl-2-oxazolidinone, which is then subjected to a series of reactions involving n-butyllithium and propionyl chloride under controlled temperatures . The resulting intermediate is further processed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using engineered microorganisms. For instance, Paenibacillus polymyxa has been utilized to produce highly pure R,R-2,3-butanediol, a related compound, through controlled carbon feeding . This method highlights the potential for scalable and sustainable production of similar compounds.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate involves its interaction with specific molecular targets and pathways. For instance, in its role as an aggrecanase inhibitor, the compound binds to the active site of aggrecanase enzymes, preventing the breakdown of articular cartilage . The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyloxirane: A stereoisomer with similar chemical properties but different applications.
2,3-Butanediol: A related compound with applications in the production of synthetic rubber and fuel additives.
Uniqueness
2,3-Dimethyl (2R,3R)-rel-1,2,3,4-Butanetetracarboxylate is unique due to its specific stereochemistry, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of asymmetric catalysts and as a potential therapeutic agent.
Eigenschaften
Molekularformel |
C10H12O8-2 |
|---|---|
Molekulargewicht |
260.20 g/mol |
IUPAC-Name |
3,4-bis(methoxycarbonyl)hexanedioate |
InChI |
InChI=1S/C10H14O8/c1-17-9(15)5(3-7(11)12)6(4-8(13)14)10(16)18-2/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/p-2 |
InChI-Schlüssel |
FKFVPINWMGATEI-UHFFFAOYSA-L |
Kanonische SMILES |
COC(=O)C(CC(=O)[O-])C(CC(=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;(2S)-5-acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B14784628.png)
![N-[5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]oxolane-2-carboxamide](/img/structure/B14784636.png)
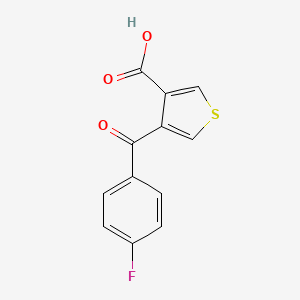
![Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-bromo-](/img/structure/B14784646.png)
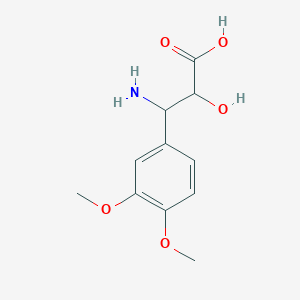
![1-Boc-4-[(4-Morpholin-4-yl-phenylamino)methyl]piperidine](/img/structure/B14784650.png)
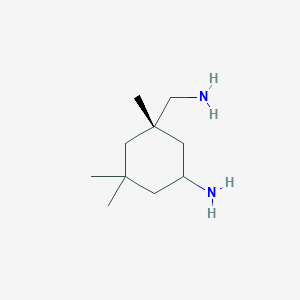
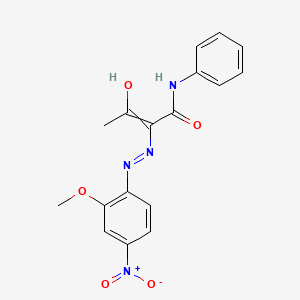
![tert-butyl 2-(6-methyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B14784679.png)
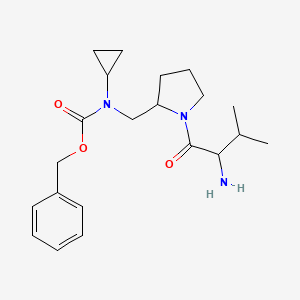
![2-Amino-1-[4-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14784693.png)
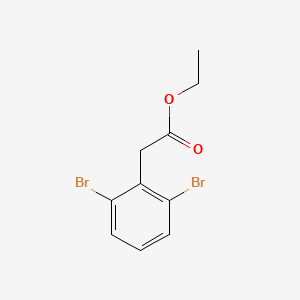
![2-[[6-amino-2-[[2-[[55-[[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tri(butan-2-yl)-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide](/img/structure/B14784718.png)
![Tert-butyl 3-[7-chloro-2-[(2-methylpyridine-4-carbonyl)amino]benzimidazol-1-yl]azepane-1-carboxylate](/img/structure/B14784720.png)
